molecular formula C20H21NO5 B14969652 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B14969652
M. Wt: 355.4 g/mol
InChI Key: SCIYBWVTVYJGOJ-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound characterized by its unique structure, which includes two benzodioxepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of Benzodioxepine Rings: The initial step involves the formation of the benzodioxepine rings through a cyclization reaction. This can be achieved by reacting catechol derivatives with appropriate dihalides under basic conditions.

    Amidation Reaction: The next step involves the introduction of the carboxamide group. This is typically achieved through an amidation reaction using an amine and a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the two benzodioxepine rings through a suitable linker, such as a methyl group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxepine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-2-carboxamide
  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide

Uniqueness

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its dual benzodioxepine structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H21NO5/c1-13-10-17-19(26-9-3-7-24-17)12-15(13)20(22)21-14-4-5-16-18(11-14)25-8-2-6-23-16/h4-5,10-12H,2-3,6-9H2,1H3,(H,21,22)

InChI Key

SCIYBWVTVYJGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)OCCCO4)OCCCO2

Origin of Product

United States

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